4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride
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Overview
Description
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a chlorinated phenylthioethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride typically involves multiple steps. One common approach includes the following steps:
Formation of the Chlorinated Phenylthioethyl Intermediate: This step involves the chlorination of a phenylthioethyl compound using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Piperazine: The chlorinated intermediate is then reacted with 1-phenylpiperazine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Purification and Conversion to Dihydrochloride Salt: The final product is purified using techniques such as recrystallization or column chromatography and then converted to its dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the chlorinated phenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylthio compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine: The base form without the dihydrochloride salt.
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine: A methylated derivative.
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-ethylpiperazine: An ethylated derivative.
Uniqueness
The uniqueness of 4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride lies in its specific substitution pattern and the presence of both phenyl and chlorinated phenylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112504-26-4 |
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Molecular Formula |
C24H26Cl4N2S |
Molecular Weight |
516.3 g/mol |
IUPAC Name |
1-[1-[5-chloro-2-(2-chlorophenyl)sulfanylphenyl]ethyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C24H24Cl2N2S.2ClH/c1-18(27-13-15-28(16-14-27)20-7-3-2-4-8-20)21-17-19(25)11-12-23(21)29-24-10-6-5-9-22(24)26;;/h2-12,17-18H,13-16H2,1H3;2*1H |
InChI Key |
ZIHKVBGZWYRLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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